SCH 336

Beschreibung

Eigenschaften

IUPAC Name |

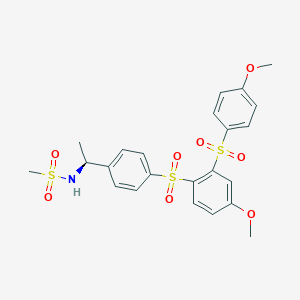

N-[(1S)-1-[4-[4-methoxy-2-(4-methoxyphenyl)sulfonylphenyl]sulfonylphenyl]ethyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO8S3/c1-16(24-33(4,25)26)17-5-10-20(11-6-17)34(27,28)22-14-9-19(32-3)15-23(22)35(29,30)21-12-7-18(31-2)8-13-21/h5-16,24H,1-4H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXODIUKWAVUFGF-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SCH 530348 (Vorapaxar)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 530348, also known as Vorapaxar and marketed under the brand name Zontivity, is a first-in-class, orally active antiplatelet agent.[1][2] It functions as a potent and selective competitive antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[2][3][4] By reversibly binding to PAR-1, Vorapaxar inhibits thrombin-mediated platelet activation and aggregation, a key process in the pathophysiology of atherothrombosis.[5][6] This document provides a comprehensive overview of the mechanism of action of SCH 530348, including its molecular target, signaling pathways, and quantitative pharmacological parameters. Detailed methodologies for key experimental assays used to characterize this compound are also presented.

Introduction

Platelet activation and aggregation are central to the formation of thrombi, which can lead to severe cardiovascular events such as myocardial infarction and stroke.[4] Thrombin is the most potent activator of platelets and exerts its effects primarily through the cleavage and activation of PAR-1, a G-protein coupled receptor (GPCR).[4][6] Traditional antiplatelet therapies, such as aspirin and P2Y12 inhibitors, target other pathways of platelet activation.[7] SCH 530348 represents a novel therapeutic approach by specifically targeting the thrombin-PAR-1 signaling axis.[8][9]

Core Mechanism of Action: PAR-1 Antagonism

The primary mechanism of action of SCH 530348 is the competitive and reversible antagonism of the PAR-1 receptor.[5][7] Thrombin normally activates PAR-1 by cleaving its extracellular N-terminus, which unmasks a "tethered ligand" that binds to the receptor and initiates intracellular signaling.[10] SCH 530348 binds to PAR-1 and prevents this conformational change, thereby blocking the downstream signaling cascade that leads to platelet activation and aggregation.[1][6]

A key feature of SCH 530348's mechanism is its high selectivity for PAR-1. It does not significantly inhibit other platelet receptors, such as those for adenosine diphosphate (ADP), collagen, or thromboxane A2.[7][11] This selectivity is crucial as it allows for the targeted inhibition of thrombin-mediated platelet activation while leaving other hemostatic pathways intact.[4]

Signaling Pathways

The activation of PAR-1 by thrombin initiates a cascade of intracellular signaling events. By antagonizing PAR-1, SCH 530348 effectively blocks these downstream pathways.

G-Protein Coupling and Downstream Effectors

Upon activation, PAR-1 couples to several G-protein subtypes, primarily Gq and G12/13.[7]

-

Gq Pathway: Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system (the platelet equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytoplasm.[5] This initial rise in intracellular calcium is a critical signal for platelet activation.

-

G12/13 Pathway: The G12/13 pathway activation leads to the stimulation of Rho GTPases, which are involved in regulating platelet shape change.

SCH 530348, by preventing the initial activation of PAR-1, inhibits both the Gq-mediated calcium mobilization and the G12/13-mediated shape change.

Quantitative Data

The pharmacological activity of SCH 530348 has been quantified through various in vitro assays.

| Parameter | Value | Assay | Target | Reference(s) |

| Ki | 8.1 nM | Radioligand Binding Assay | Human PAR-1 | [2][3] |

| Ki | 1.1 nM | Calcium Transient Assay | Human Coronary Artery Smooth Muscle Cells | [3] |

| Ki | 13 nM | Thymidine Incorporation Assay | Human Coronary Artery Smooth Muscle Cells | [2][3] |

| IC50 | 47 nM | Thrombin-Induced Platelet Aggregation | Human Platelets | [2][3] |

| IC50 | 25 nM | TRAP-Induced Platelet Aggregation | Human Platelets | [2][3] |

TRAP (Thrombin Receptor Activating Peptide) is a synthetic peptide that mimics the action of the tethered ligand of PAR-1.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of SCH 530348.

PAR-1 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of SCH 530348 for the PAR-1 receptor.[12]

Objective: To quantify the affinity of SCH 530348 for the human PAR-1 receptor in a competitive binding format.

Materials:

-

Human platelet membranes (source of PAR-1)

-

Radioligand: [3H]-haTRAP (a high-affinity PAR-1 agonist)

-

SCH 530348 (test compound)

-

Non-radiolabeled haTRAP (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash buffer (ice-cold)

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Prepare human platelet membranes by homogenization and centrifugation of isolated human platelets. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Platelet membranes + [3H]-haTRAP + binding buffer.

-

Non-specific Binding: Platelet membranes + [3H]-haTRAP + excess non-radiolabeled haTRAP.

-

Competitive Binding: Platelet membranes + [3H]-haTRAP + serial dilutions of SCH 530348.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the SCH 530348 concentration.

-

Determine the IC50 value (the concentration of SCH 530348 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

This functional assay measures the ability of SCH 530348 to inhibit platelet aggregation induced by a PAR-1 agonist.[5][7]

Objective: To determine the IC50 of SCH 530348 for the inhibition of TRAP-induced platelet aggregation.

Materials:

-

Freshly drawn human whole blood anticoagulated with sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Thrombin Receptor Activating Peptide (TRAP-6) as the agonist.[13]

-

SCH 530348 (test compound).

-

Saline (vehicle control).

-

Light Transmission Aggregometer.

-

Cuvettes with stir bars.

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

-

-

Aggregometer Calibration: Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.

-

Assay Procedure:

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

-

Add either vehicle or a specific concentration of SCH 530348 and incubate for a short period (e.g., 2-5 minutes).

-

Initiate the recording of light transmission.

-

Add TRAP-6 to the cuvette to induce platelet aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The extent of aggregation is measured as the maximum percentage change in light transmission.

-

Calculate the percentage inhibition of aggregation for each concentration of SCH 530348 compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the SCH 530348 concentration.

-

Determine the IC50 value by non-linear regression analysis.

-

Thrombin-Induced Calcium Mobilization Assay

This assay assesses the effect of SCH 530348 on the downstream signaling of PAR-1 activation by measuring changes in intracellular calcium concentration.[11][14]

Objective: To determine if SCH 530348 inhibits thrombin-induced calcium influx in platelets.

Materials:

-

Isolated human platelets.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Thrombin (agonist).

-

SCH 530348 (test compound).

-

Platelet buffer (e.g., Tyrode's buffer).

-

Fluorometric plate reader or flow cytometer.

Procedure:

-

Platelet Isolation and Dye Loading:

-

Isolate platelets from whole blood by centrifugation.

-

Incubate the isolated platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the dark at 37°C for 30-60 minutes. This allows the dye to enter the cells.

-

Wash the platelets to remove excess extracellular dye.

-

-

Assay Procedure:

-

Resuspend the dye-loaded platelets in buffer.

-

Aliquot the platelet suspension into a 96-well plate.

-

Add either vehicle or different concentrations of SCH 530348 to the wells and incubate.

-

Place the plate in a fluorometric plate reader and measure the baseline fluorescence.

-

Add thrombin to the wells to stimulate the platelets.

-

Immediately begin recording the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

-

-

Data Analysis:

-

The magnitude of the calcium response is typically measured as the peak fluorescence intensity or the area under the curve.

-

Compare the calcium response in the presence of SCH 530348 to the vehicle control to determine the extent of inhibition.

-

An IC50 value can be determined by plotting the percentage inhibition against the logarithm of the SCH 530348 concentration.

-

Conclusion

SCH 530348 (Vorapaxar) is a selective and competitive antagonist of the PAR-1 receptor. Its mechanism of action is centered on the inhibition of thrombin-induced platelet activation and aggregation by blocking the primary signaling pathway mediated by PAR-1. This targeted approach offers a distinct advantage in antiplatelet therapy. The quantitative data and experimental protocols outlined in this guide provide a comprehensive understanding of the pharmacological basis for the clinical use of SCH 530348 in the management of atherothrombotic diseases.

References

- 1. biophysics-reports.org [biophysics-reports.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 4. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]

- 7. plateletservices.com [plateletservices.com]

- 8. journals.viamedica.pl [journals.viamedica.pl]

- 9. researchgate.net [researchgate.net]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Calcium mobilization in human platelets using indo-1 and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. haemochrom.de [haemochrom.de]

- 14. Thrombin-induced calcium movements in platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

SCH 336: A Technical Guide to a Selective CB2 Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SCH 336, a potent and selective inverse agonist for the Cannabinoid Receptor 2 (CB2). This document consolidates available data on its binding affinity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and drug development efforts.

Introduction

The CB2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in immune cells, has emerged as a promising therapeutic target for a variety of pathological conditions, including inflammatory disorders and neuropathic pain. Unlike the CB1 receptor, the CB2 receptor is not associated with the psychoactive effects of cannabinoids, making it an attractive target for drug development. This compound has been identified as a high-affinity ligand for the CB2 receptor. While some commercial sources have ambiguously referred to it as an agonist, compelling evidence from functional assays demonstrates that this compound behaves as a potent inverse agonist, reducing the basal activity of the CB2 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for this compound, establishing its high affinity and potency at the human CB2 receptor.

Table 1: Binding Affinity of this compound at the Human CB2 Receptor

| Parameter | Value (nM) | Radioligand | Cell Line/Tissue |

| Ki | 1.8 | [3H]CP55,940 | Sf9 cells expressing hCB2 |

Table 2: Functional Potency of this compound at Cannabinoid Receptors

| Assay | Parameter | Value (nM) | Receptor | Functional Effect |

| GTPγS Binding | EC50 | 2 | Human CB2 | Decrease in basal binding |

| GTPγS Binding | EC50 | 200 | Human CB1 | Decrease in basal binding |

Note: The 100-fold selectivity of this compound for the CB2 receptor over the CB1 receptor is a key characteristic.

Signaling Pathways

The CB2 receptor primarily couples to the Gi/o family of G proteins. Agonist activation of the CB2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As an inverse agonist, this compound stabilizes the inactive conformation of the CB2 receptor, thereby reducing its constitutive (basal) signaling activity. This leads to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cAMP levels, particularly in systems with a high level of receptor expression and constitutive activity.

Caption: Signaling Pathway of this compound as a CB2 Inverse Agonist.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound as a selective CB2 receptor inverse agonist. These protocols are based on standard practices in the field and can be adapted for specific laboratory conditions.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the CB2 receptor.

Caption: Workflow for Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line overexpressing the human CB2 receptor (e.g., Sf9 or CHO cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of assay buffer

-

50 µL of various concentrations of this compound (or vehicle for total binding, and a saturating concentration of a known CB2 ligand for non-specific binding).

-

50 µL of [3H]CP55,940 at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

-

Incubation: The plate is incubated for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then counted using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the ability of this compound to modulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins, providing evidence of its inverse agonist activity.

Caption: Workflow for GTPγS Binding Assay.

Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the following in order to an assay buffer containing MgCl2 and NaCl:

-

Varying concentrations of this compound.

-

GDP (to ensure binding of [35S]GTPγS is dependent on receptor activation).

-

Cell membranes expressing the CB2 receptor.

-

[35S]GTPγS.

-

-

Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation.

-

Filtration and Quantification: The assay is terminated and radioactivity is quantified as described for the radioligand binding assay.

-

Data Analysis: The data are analyzed using non-linear regression to determine the EC50 of this compound for the inhibition of basal [35S]GTPγS binding. A decrease in basal binding is indicative of inverse agonism.

cAMP Accumulation Assay

This whole-cell functional assay provides further evidence for the inverse agonist activity of this compound by measuring its effect on intracellular cAMP levels.

Caption: Workflow for cAMP Accumulation Assay.

Methodology:

-

Cell Culture: CHO cells stably expressing the human CB2 receptor are cultured to an appropriate confluency and then seeded into 96-well plates.

-

Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a suitable assay buffer.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Varying concentrations of this compound are added to the wells.

-

Adenylyl cyclase is then stimulated with Forskolin.

-

The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

-

-

Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: An increase in Forskolin-stimulated cAMP levels in the presence of this compound, compared to Forskolin alone, confirms its inverse agonist activity at the Gi-coupled CB2 receptor.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the CB2 receptor. Its high affinity, selectivity, and demonstrated inverse agonist activity make it a suitable probe for studying the consequences of reducing basal CB2 receptor signaling. The experimental protocols and signaling pathway information provided in this guide are intended to support the ongoing research and development of novel therapeutics targeting the endocannabinoid system.

The Pharmacological Profile of SCH 336: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 336, also known as SCH-225336, is a potent and selective inverse agonist for the Cannabinoid Receptor 2 (CB2). This document provides a comprehensive overview of its pharmacological properties, including its binding affinity, functional activity, and effects in preclinical models of inflammation. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are presented to support further research and development.

Core Pharmacological Data

This compound demonstrates high affinity and selectivity for the human CB2 receptor over the CB1 receptor. Its activity has been characterized through a variety of in vitro and in vivo assays, establishing it as a significant tool for investigating the role of the CB2 receptor in physiological and pathological processes.

Table 1: Receptor Binding and Functional Potency of this compound

| Parameter | Value | Species/System | Receptor | Notes |

| Ki | 1.8 nM | Human | CB2 | Competition binding assay with [3H]CP55,940 in Sf9 cell membranes.[1][2] |

| EC50 | 2 nM | Human | CB2 | GTPγS binding assay on CB2-containing membranes.[1][2] |

| EC50 | 200 nM | Human | CB1 | GTPγS binding assay on CB1-containing membranes, demonstrating ~100-fold selectivity for CB2.[1][2] |

| IC50 | 34 nM | Murine | CB2 | Inhibition of BaF3/CB2 cell migration towards 100 nM 2-arachidonoylglycerol (2-AG).[1][2] |

Mechanism of Action: CB2 Receptor Inverse Agonism

This compound acts as an inverse agonist at the human CB2 receptor. This is substantiated by its ability to decrease basal GTPγS binding to membranes containing the hCB2 receptor. Furthermore, in Chinese Hamster Ovary (CHO) cells expressing the hCB2 receptor, this compound has been shown to increase forskolin-stimulated cyclic AMP (cAMP) levels, a characteristic feature of inverse agonism at Gi/o-coupled receptors like CB2.

CB2 Receptor Signaling Pathway (Inverse Agonism)

Caption: Signaling pathway of this compound as a CB2 inverse agonist.

In Vivo Efficacy

Preclinical studies in mice have demonstrated the anti-inflammatory properties of this compound.

-

Leukocyte Migration: Intraperitoneal administration of this compound (0.02, 0.2, and 2.0 mg/kg) significantly inhibits the migration of leukocytes into a CCL2-soaked gel foam sponge, indicating its potential to modulate inflammatory cell trafficking.[1]

-

Allergic Airway Inflammation: this compound has been shown to block ovalbumin-induced lung eosinophilia in mice, a key feature of allergic asthma models.[1] This suggests a role for CB2 receptor modulation in allergic inflammatory responses.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key assays used to characterize this compound.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of this compound for the CB2 receptor.

-

Materials:

-

Membrane preparations from Sf9 cells expressing human CB2 receptors.

-

Radioligand: [3H]CP55,940.

-

Non-labeled competitor: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5 mg/mL BSA, pH 7.4.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation cocktail.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, a fixed concentration of [3H]CP55,940, and varying concentrations of this compound.

-

Add the CB2 receptor-containing membrane preparation to initiate the binding reaction.

-

Incubate for 60-90 minutes at 30°C.

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a standard CB2 ligand.

-

Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

-

[35S]GTPγS Binding Assay

This functional assay measures the ability of this compound to modulate G-protein activation.

-

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

[35S]GTPγS.

-

GDP.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

This compound at various concentrations.

-

-

Procedure:

-

Pre-incubate membranes with GDP on ice.

-

In a 96-well plate, add assay buffer, membranes, varying concentrations of this compound, and [35S]GTPγS.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by filtration through glass fiber filters.

-

Wash filters with ice-cold buffer.

-

Quantify the filter-bound radioactivity using a scintillation counter.

-

Basal binding is determined in the absence of any compound, while non-specific binding is determined in the presence of excess unlabeled GTPγS.

-

Plot the data as a percentage of basal binding against the concentration of this compound to determine the EC50 value.

-

Forskolin-Stimulated cAMP Assay

This assay confirms the inverse agonist activity of this compound in a cellular context.

-

Materials:

-

CHO cells stably expressing the human CB2 receptor.

-

Forskolin.

-

This compound at various concentrations.

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Procedure:

-

Seed the CHO-hCB2 cells in a multi-well plate and grow to confluence.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Add varying concentrations of this compound to the cells.

-

Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator).

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

The increase in cAMP levels above the forskolin-only control indicates inverse agonist activity.

-

Experimental Workflow Diagram

Caption: Workflow for the pharmacological characterization of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the CB2 receptor. Its high potency, selectivity, and demonstrated in vivo activity in inflammatory models make it a strong candidate for further investigation into the therapeutic potential of CB2 receptor modulation. The detailed protocols provided herein offer a foundation for the replication and extension of these findings.

References

The Discovery and Synthesis of SCH 336: A Selective CB2 Receptor Agonist

A Technical Guide for Researchers and Drug Development Professionals

Abstract

SCH 336 is a potent and selective cannabinoid receptor 2 (CB2) agonist that has garnered significant interest within the scientific community for its potential therapeutic applications, primarily in the modulation of inflammatory and immune responses. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside a comprehensive summary of its quantitative biological data. Furthermore, this document includes visualizations of the CB2 receptor signaling pathway and an experimental workflow for the synthesis of this compound, rendered in the DOT language for use with Graphviz.

Discovery and Biological Activity

This compound was identified as a potent and selective agonist for the CB2 receptor, a G protein-coupled receptor predominantly expressed in immune cells. Its discovery was part of a broader effort to develop cannabinoid receptor modulators with therapeutic potential, while minimizing the psychoactive effects associated with the activation of the cannabinoid receptor 1 (CB1).

Receptor Binding and Functional Activity

This compound exhibits high binding affinity and functional potency at the human CB2 receptor, with significantly lower activity at the CB1 receptor, demonstrating its selectivity.[1] This selectivity is a critical attribute, as it suggests a reduced potential for centrally-mediated side effects. The key quantitative metrics for this compound's biological activity are summarized in Table 1.

| Parameter | Receptor | Value | Species | Assay Type |

| Ki | hCB2 | 1.8 nM | Human | Radioligand Displacement Assay ([3H]CP55,940) |

| EC50 | hCB2 | 2 nM | Human | GTPγS Binding Assay |

| EC50 | hCB1 | 200 nM | Human | GTPγS Binding Assay |

| Selectivity (CB1/CB2) | - | ~100-fold | - | - |

| IC50 | BaF3/CB2 Cells | 34 nM | Murine | Cell Migration Assay (towards 2-AG) |

Table 1: Quantitative Biological Data for this compound. [1]

In Vivo Efficacy

The biological activity of this compound has been demonstrated in preclinical in vivo models. When administered intraperitoneally in mice, this compound significantly inhibits leukocyte migration in a dose-dependent manner (0.02-2.0 mg/kg).[1] This anti-inflammatory effect is consistent with the known role of the CB2 receptor in modulating immune cell trafficking.

Synthesis of this compound

Proposed Synthetic Scheme

The proposed synthesis of this compound is outlined below. This scheme is based on analogous syntheses of similar compounds and represents a plausible and efficient route.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Key Amine Intermediate (Analogous to a Precursor for this compound)

This protocol is adapted from the synthesis of a structurally related amine intermediate.[2]

-

Reaction Setup: To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted aniline derivative, the aryl halide, cesium carbonate (Cs2CO3), and cuprous iodide (CuI).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (e.g., 100-120 °C) and stir for 12-24 hours, or until reaction completion is observed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the key amine intermediate.

Experimental Protocol: Final Amide Coupling to Yield this compound (Proposed)

-

Activation of Carboxylic Acid: In a separate flask, dissolve the appropriate carboxylic acid derivative in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA). Stir at room temperature for 15-30 minutes to form the activated ester.

-

Amide Bond Formation: To the activated ester solution, add a solution of the key amine intermediate (from step 2.2) in the same solvent.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-12 hours, monitoring for completion by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield this compound.

Mechanism of Action: CB2 Receptor Signaling

As a CB2 receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to the receptor. The CB2 receptor is a Gi/o-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, CB2 receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK and p38) and the phosphoinositide 3-kinase (PI3K)-Akt pathway. These pathways are integral to the regulation of cellular processes such as proliferation, survival, and inflammatory responses.

Caption: CB2 receptor signaling pathway activated by this compound.

Key Experimental Protocols

CB2 Receptor Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity (Ki) of a test compound.

-

Membrane Preparation: Prepare cell membranes from cells stably expressing the human CB2 receptor (e.g., CHO or HEK293 cells).

-

Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled CB2 ligand (e.g., [3H]CP55,940), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Leukocyte Transmigration Assay

This assay measures the ability of a compound to inhibit the migration of leukocytes across an endothelial cell monolayer.

-

Endothelial Cell Monolayer: Culture human endothelial cells (e.g., HUVECs) on the porous membrane of a transwell insert until a confluent monolayer is formed.

-

Leukocyte Preparation: Isolate primary human leukocytes or use a leukocyte cell line (e.g., Jurkat cells).

-

Treatment: Pre-incubate the leukocytes with various concentrations of this compound or vehicle control.

-

Assay Setup: Place the transwell inserts containing the endothelial monolayer into the wells of a 24-well plate containing a chemoattractant (e.g., CXCL12) in the lower chamber.

-

Leukocyte Addition: Add the pre-treated leukocytes to the upper chamber of the transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for transmigration.

-

Quantification: Count the number of leukocytes that have migrated to the lower chamber using a hemocytometer, flow cytometry, or a plate reader-based method.

-

Data Analysis: Calculate the percentage of inhibition of transmigration for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of therapeutics targeting the CB2 receptor. Its high potency and selectivity, coupled with demonstrated in vivo anti-inflammatory activity, underscore its potential for treating a range of inflammatory and autoimmune disorders. The synthetic route, while not definitively published, can be reasonably inferred from related structures, enabling further medicinal chemistry efforts to optimize its properties. The detailed protocols and data presented in this guide are intended to facilitate further research and development of this compound and other selective CB2 receptor agonists.

References

The Role of SCH 336 in Modulating Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 336 is a potent and selective cannabinoid receptor 2 (CB2) agonist that has demonstrated significant immunomodulatory effects in preclinical studies. As the CB2 receptor is primarily expressed on immune cells, its activation presents a therapeutic target for a variety of inflammatory and autoimmune conditions. This technical guide provides an in-depth overview of the current understanding of this compound's role in modulating immune responses, with a focus on its mechanism of action, key experimental findings, and detailed methodologies for the assays used in its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

The endocannabinoid system, and specifically the CB2 receptor, has emerged as a critical regulator of the immune system. Activation of the CB2 receptor is generally associated with anti-inflammatory and immunomodulatory effects, making it an attractive target for therapeutic intervention without the psychoactive effects associated with the cannabinoid receptor 1 (CB1). This compound has been identified as a potent and highly selective agonist for the CB2 receptor, exhibiting a promising profile for the modulation of immune cell function. This document details the pharmacological properties of this compound and its impact on key immunological processes, including leukocyte migration and allergic inflammation.

Pharmacological Profile of this compound

This compound demonstrates high affinity and selectivity for the human CB2 receptor. The quantitative pharmacological parameters of this compound are summarized in the table below.

| Parameter | Value | Species | Assay Type | Reference |

| Ki (Binding Affinity) | 1.8 nM | Human | Competitive Radioligand Binding | [1] |

| EC50 (Functional Potency) | 2 nM | Human | GTPγS Binding Assay | [1] |

| EC50 (CB1 Potency) | 200 nM | Human | GTPγS Binding Assay | [1] |

| Selectivity (CB1/CB2) | >100-fold | Human | [1] | |

| IC50 (Cell Migration) | 34 nM | Murine | BaF3/CB2 Cell Migration Assay | [1] |

Mechanism of Action: CB2 Receptor Signaling

This compound exerts its immunomodulatory effects through the activation of the CB2 receptor, a G protein-coupled receptor (GPCR). The binding of this compound to the CB2 receptor initiates a cascade of intracellular signaling events that ultimately alter immune cell function.

Upon activation by this compound, the CB2 receptor couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP) and subsequent downstream effects on protein kinase A (PKA) signaling. Additionally, CB2 receptor activation can modulate various mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 pathway, which are critical for regulating cellular processes including proliferation, differentiation, and migration.

In Vitro Immunomodulatory Effects: Inhibition of Leukocyte Migration

This compound has been shown to be a potent inhibitor of immune cell migration. The ability of this compound to block the migration of leukocytes is a key indicator of its anti-inflammatory potential.

Experimental Protocol: BaF3/CB2 Cell Migration Assay

This assay quantifies the ability of a compound to inhibit the migration of cells expressing the CB2 receptor towards a chemoattractant.

-

Cell Line: Murine BaF3 pro-B cells stably transfected with the human CB2 receptor (BaF3/CB2).

-

Chemoattractant: 100 nM 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid.

-

Assay Principle: A Boyden chamber assay (or a similar transwell migration assay) is used. The BaF3/CB2 cells are placed in the upper chamber, and the chemoattractant is placed in the lower chamber. This compound is added to the upper chamber at varying concentrations.

-

Incubation: Cells are incubated for a defined period (e.g., 4 hours) at 37°C to allow for migration through the porous membrane separating the chambers.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or an automated cell counter, or by using a fluorescent dye to label the cells and measuring the fluorescence in the lower chamber.

-

Data Analysis: The results are expressed as the percentage of inhibition of migration compared to a vehicle control. The IC50 value, the concentration of this compound that inhibits 50% of the cell migration, is then calculated. For this compound, the reported IC50 is 34 nM.[1]

In Vivo Anti-Inflammatory Effects: Inhibition of Pulmonary Eosinophilia

To assess the anti-inflammatory effects of this compound in a more complex biological system, a mouse model of allergic airway inflammation is utilized. In this model, this compound has been shown to inhibit the infiltration of eosinophils into the lungs, a hallmark of allergic asthma.[2]

Experimental Protocol: Ovalbumin-Induced Pulmonary Eosinophilia in Mice

This in vivo model mimics key features of allergic asthma, including eosinophilic inflammation.

-

Animal Model: BALB/c mice are commonly used as they are a Th2-biased strain and develop robust allergic airway inflammation.

-

Sensitization: Mice are sensitized to the allergen ovalbumin (OVA). This is typically achieved by intraperitoneal (i.p.) injections of OVA emulsified in an adjuvant such as aluminum hydroxide (Alum) on specific days (e.g., day 0 and day 14).

-

Challenge: After sensitization, mice are challenged with OVA directly into the airways. This is usually done by intranasal instillation or aerosol exposure on multiple consecutive days (e.g., days 24, 25, and 26).

-

Drug Administration: this compound is administered to the mice, typically via i.p. injection, at various doses (e.g., 0.02-2.0 mg/kg) prior to each OVA challenge.[1] A vehicle control group receives the vehicle solution without the drug.

-

Sample Collection: 24-48 hours after the final OVA challenge, mice are euthanized, and bronchoalveolar lavage (BAL) fluid is collected by flushing the lungs with a buffered saline solution.

-

Eosinophil Quantification: The total number of cells in the BAL fluid is determined, and differential cell counts are performed on cytospin preparations stained with a Romanowsky-type stain (e.g., Diff-Quik) to identify and quantify the number of eosinophils.

-

Data Analysis: The number of eosinophils in the BAL fluid of this compound-treated mice is compared to that of the vehicle-treated control group. A significant reduction in eosinophil numbers indicates an anti-inflammatory effect of the compound.

Potential Therapeutic Applications

The demonstrated ability of this compound to inhibit leukocyte migration and reduce allergic airway inflammation suggests its potential therapeutic utility in a range of diseases characterized by excessive or inappropriate immune responses. These include:

-

Asthma and Allergic Diseases: By inhibiting the recruitment of eosinophils and other inflammatory cells to the airways, this compound could alleviate the symptoms of allergic asthma.

-

Autoimmune Diseases: In conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease, where leukocyte infiltration into tissues drives pathology, the anti-migratory effects of this compound could be beneficial.

-

Chronic Inflammatory Conditions: Other inflammatory disorders where leukocyte recruitment plays a central role may also be amenable to treatment with a CB2 agonist like this compound.

Conclusion

This compound is a potent and selective CB2 receptor agonist with significant immunomodulatory properties. Its ability to inhibit leukocyte migration in vitro and reduce eosinophilic inflammation in vivo underscores its potential as a therapeutic agent for the treatment of a variety of inflammatory and autoimmune diseases. The detailed experimental protocols provided in this guide serve as a resource for researchers seeking to further investigate the immunomodulatory effects of this compound and other CB2 agonists. Further research is warranted to fully elucidate the therapeutic potential of this compound and its impact on a broader range of immune cell functions and cytokine profiles.

References

Investigating the Therapeutic Potential of SCH 336: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SCH 336, a potent and selective cannabinoid receptor 2 (CB2) inverse agonist. This document consolidates available preclinical data, details its mechanism of action, and provides comprehensive experimental protocols for key assays to facilitate further investigation into its therapeutic potential.

Introduction

This compound is a small molecule that exhibits high affinity and selectivity for the human CB2 receptor.[1][2][3] Primarily expressed in immune cells, the CB2 receptor is a compelling therapeutic target for a variety of inflammatory and autoimmune disorders. Unlike CB1 receptors, which are abundant in the central nervous system and mediate the psychoactive effects of cannabinoids, CB2 receptors are predominantly found in the periphery, including on B cells, T cells, macrophages, and mast cells. This distribution profile suggests that selective modulation of CB2 receptor activity could offer therapeutic benefits without the psychoactive side effects associated with non-selective cannabinoid compounds.

Initial characterizations of this compound identified it as a potent, orally active agent with anti-inflammatory properties.[1] Subsequent studies have elucidated its mechanism as a CB2 receptor inverse agonist, a molecule that binds to the same receptor as an agonist but elicits the opposite pharmacological response.[2][3] This guide will delve into the quantitative pharmacology of this compound, its effects on intracellular signaling pathways, and its efficacy in preclinical models of inflammation.

Quantitative Pharmacology

The pharmacological profile of this compound has been characterized through a series of in vitro assays, demonstrating its high potency and selectivity for the CB2 receptor. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

| Parameter | Receptor | Value | Assay System |

| Ki | human CB2 | 1.8 nM | Competitive radioligand binding assay with [3H]CP55,940 in Sf9 cell membranes |

| EC50 | human CB2 | 2 nM | GTPγS binding assay in membranes containing hCB2 |

| EC50 | human CB1 | 200 nM | GTPγS binding assay in membranes containing hCB1 |

| IC50 | BaF3/CB2 cells | 34 nM | Inhibition of cell migration towards 2-AG |

Data compiled from multiple sources.[1]

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Dosing | Effect |

| Mouse Delayed-Type Hypersensitivity | 0.02 - 2.0 mg/kg (i.p.) | Significant inhibition of leukocyte migration |

| Mouse Antigen-Induced Pulmonary Eosinophilia | Not specified | Inhibition of ovalbumin-induced lung eosinophilia |

Data compiled from multiple sources.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as an inverse agonist at the CB2 receptor. The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. In its basal state, the CB2 receptor can exhibit some level of constitutive activity.

As an inverse agonist, this compound binds to the CB2 receptor and stabilizes it in an inactive conformation. This action has two key consequences:

-

Inhibition of Basal Receptor Activity: It reduces the constitutive signaling of the CB2 receptor.

-

Increased cAMP Levels: By inhibiting the Gi/o protein, which normally inhibits adenylyl cyclase, this compound leads to an increase in the production of cyclic AMP (cAMP). This has been demonstrated by the compound's ability to increase forskolin-stimulated cAMP levels in CHO cells expressing the human CB2 receptor.[3]

This mechanism contrasts with that of a CB2 agonist, which would activate the receptor and lead to a decrease in cAMP levels. The ability of this compound to modulate immune cell function, such as inhibiting leukocyte migration, is a direct consequence of its action on the CB2 receptor signaling pathway.

Caption: Signaling pathway of this compound as a CB2 inverse agonist.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of this compound for the CB2 receptor.

Materials:

-

Membranes from Sf9 cells expressing the human CB2 receptor.

-

[3H]CP55,940 (radioligand).

-

Unlabeled CP55,940 (for non-specific binding).

-

This compound (test compound).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, [3H]CP55,940 (at a concentration near its Kd), and either this compound, buffer (for total binding), or a saturating concentration of unlabeled CP55,940 (for non-specific binding).

-

Add the CB2 receptor-containing membranes to each well to initiate the binding reaction.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for the CB2 receptor competitive binding assay.

This functional assay measures the ability of this compound to modulate G-protein activation by the CB2 receptor.

Materials:

-

Membranes from cells expressing the human CB2 receptor.

-

[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

-

GDP.

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA).

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, GDP, and this compound.

-

Add the CB2 receptor-containing membranes.

-

Pre-incubate for 15-20 minutes at 30°C.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by filtration.

-

Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

-

Plot the data to determine the EC50 of this compound for its effect on GTPγS binding.

This assay confirms the inverse agonist activity of this compound by measuring its effect on intracellular cAMP levels.

Materials:

-

CHO cells stably expressing the human CB2 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Plate the CHO-hCB2 cells in a 96-well plate and culture overnight.

-

Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.

-

Add serial dilutions of this compound to the cells.

-

Stimulate the cells with a fixed concentration of forskolin.

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.

-

Analyze the data to determine the effect of this compound on forskolin-stimulated cAMP accumulation.

This assay assesses the functional effect of this compound on immune cell migration.

Materials:

-

BaF3 cells stably expressing the CB2 receptor.

-

2-Arachidonoylglycerol (2-AG) (a chemoattractant).

-

This compound.

-

Transwell migration chambers.

-

Cell culture medium.

Procedure:

-

Pre-treat the BaF3/CB2 cells with various concentrations of this compound.

-

Place cell culture medium containing 2-AG in the lower chamber of the Transwell plate.

-

Add the pre-treated BaF3/CB2 cells to the upper chamber.

-

Incubate for 4-6 hours to allow for cell migration.

-

Quantify the number of cells that have migrated to the lower chamber using a cell viability assay or by direct cell counting.

-

Calculate the IC50 value for the inhibition of cell migration by this compound.

In Vivo Models

This model evaluates the effect of this compound on T-cell mediated inflammation.

Procedure:

-

Sensitization: Sensitize mice by subcutaneous injection of an antigen (e.g., methylated bovine serum albumin (mBSA) or Keyhole Limpet Hemocyanin (KLH)) emulsified in Complete Freund's Adjuvant (CFA).

-

Treatment: Administer this compound (0.02 - 2.0 mg/kg, i.p.) or vehicle at a specified time before the challenge.

-

Challenge: After 5-7 days, challenge the mice by injecting the same antigen (without CFA) into one hind footpad or ear. Inject the contralateral footpad or ear with saline as a control.

-

Measurement: After 24-48 hours, measure the thickness of the challenged and control footpads or ears using a caliper. The difference in swelling is an indicator of the DTH response.

-

Analysis: Compare the DTH response in the this compound-treated group to the vehicle-treated group to determine the anti-inflammatory effect.

Caption: Workflow for the mouse delayed-type hypersensitivity model.

This model assesses the potential of this compound in treating allergic airway inflammation.

Procedure:

-

Sensitization: Sensitize mice to an allergen, typically ovalbumin (OVA), via intraperitoneal injections of OVA emulsified in alum.

-

Treatment: Administer this compound or vehicle at a specified time before the allergen challenge.

-

Challenge: Challenge the sensitized mice by intranasal or aerosol administration of OVA.

-

Assessment: 24-72 hours after the challenge, perform a bronchoalveolar lavage (BAL) to collect airway inflammatory cells.

-

Cell Counting: Perform a total and differential cell count on the BAL fluid to determine the number of eosinophils.

-

Analysis: Compare the number of eosinophils in the BAL fluid of this compound-treated mice to that of vehicle-treated mice.

Therapeutic Potential and Future Directions

The data presented in this guide highlight the potential of this compound as a therapeutic agent for inflammatory diseases. Its high selectivity for the CB2 receptor over the CB1 receptor is a significant advantage, as it is unlikely to produce the psychoactive side effects associated with CB1 activation. The demonstrated efficacy of this compound in preclinical models of inflammation, such as delayed-type hypersensitivity and allergic asthma, provides a strong rationale for further investigation.

Future research should focus on:

-

Expanding the in vivo efficacy studies: Evaluating this compound in a broader range of inflammatory and autoimmune disease models (e.g., inflammatory bowel disease, rheumatoid arthritis, multiple sclerosis).

-

Pharmacokinetic and toxicological studies: A thorough characterization of the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound is essential for its advancement as a clinical candidate.

-

Investigating the detailed molecular mechanisms: Further studies to elucidate the precise downstream signaling events following CB2 receptor inverse agonism by this compound in different immune cell types.

References

An In-Depth Technical Guide to SCH 336 and its Effects on Cannabinoid Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 336 is a synthetic, potent, and selective ligand for the cannabinoid receptor type 2 (CB2). Initially explored for its potential as an immunomodulatory agent, its unique pharmacological profile has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, effects on cannabinoid signaling pathways, and the experimental methodologies used for its characterization. All quantitative data are presented in standardized tables for clarity and comparative analysis, and key processes are visualized using detailed diagrams.

Core Mechanism of Action: A CB2 Receptor Inverse Agonist

Contrary to some initial classifications, extensive pharmacological studies have characterized this compound as a selective inverse agonist of the CB2 receptor.[1][2][3][4][5] Unlike a neutral antagonist which blocks agonist activity without affecting the receptor's basal signaling, an inverse agonist binds to the receptor and reduces its constitutive (basal) activity. This is a critical distinction, as the CB2 receptor is known to exhibit constitutive activity, and its modulation by an inverse agonist can lead to distinct downstream cellular effects compared to agonists. The inverse agonistic properties of this compound are central to its observed biological effects, particularly its potent anti-inflammatory and immunomodulatory actions.[1][4][5]

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound, providing a quantitative basis for its potency and selectivity.

Table 1: Receptor Binding Affinity

| Parameter | Receptor | Value (nM) | Radioligand | Cell Line/Tissue | Reference |

| Ki | Human CB2 | 1.8 | [3H]CP55,940 | Sf9 cell membranes | N/A |

| Ki | Human CB1 | >1000 | [3H]CP55,940 | N/A | N/A |

Table 2: Functional Activity

| Assay | Parameter | Receptor | Value (nM) | Effect | Reference |

| GTPγS Binding | EC50 | Human CB2 | 2 | Inhibition of basal binding | N/A |

| GTPγS Binding | EC50 | Human CB1 | 200 | Inhibition of basal binding | N/A |

| Leukocyte Migration | IC50 | N/A | 34 | Inhibition of 2-AG-induced migration | N/A |

Effects on Cannabinoid Signaling Pathways

As a CB2 receptor inverse agonist, this compound modulates intracellular signaling cascades that are constitutively active or stimulated by endogenous cannabinoids. The CB2 receptor is a G-protein coupled receptor (GPCR), primarily coupling to Gi/o proteins.

G-Protein Coupling and GTPγS Binding

The binding of an inverse agonist like this compound to the CB2 receptor stabilizes the receptor in an inactive conformation. This prevents the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G-protein, thereby reducing the basal level of G-protein activation. This is experimentally observed as a decrease in the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to cell membranes expressing the CB2 receptor.

Adenylyl Cyclase and cAMP Levels

The Gi/o pathway, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting the basal activity of the Gi/o-coupled CB2 receptor, this compound is expected to lead to a relative increase in cAMP levels, particularly in systems with high constitutive receptor activity. This effect is often measured in forskolin-stimulated cAMP accumulation assays, where forskolin directly activates adenylyl cyclase, and the modulatory effect of the inverse agonist can be quantified.

MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is another important downstream effector of CB2 receptor signaling. Activation of the CB2 receptor by an agonist typically leads to the phosphorylation and activation of ERK1/2. As an inverse agonist, this compound would be predicted to decrease the basal level of ERK1/2 phosphorylation in cells with constitutive CB2 receptor activity. However, specific studies detailing the effects of this compound on the MAPK/ERK pathway are limited in the currently available literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the CB2 receptor.

-

Cell Membranes: Membranes are prepared from Sf9 (Spodoptera frugiperda) insect cells recombinantly expressing the human CB2 receptor.

-

Radioligand: [3H]CP55,940, a potent cannabinoid agonist, is used as the radiolabeled competitor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 2.5 mM EDTA, and 0.5 mg/ml bovine serum albumin (BSA).

-

Procedure:

-

Cell membranes (approximately 10-20 µg of protein) are incubated with a fixed concentration of [3H]CP55,940 (typically around the Kd value).

-

Increasing concentrations of this compound are added to the incubation mixture.

-

The mixture is incubated for 90 minutes at 30°C.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]CP55,940 (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the ability of this compound to modulate G-protein activation.

-

Cell Membranes: Membranes from cells expressing the human CB2 receptor are used.

-

Reagents:

-

[35S]GTPγS (non-hydrolyzable GTP analog).

-

GDP.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.

-

-

Procedure:

-

Cell membranes (10-20 µg) are pre-incubated with GDP (typically 10-30 µM) for 15-30 minutes on ice.

-

Increasing concentrations of this compound are added to the membranes.

-

The reaction is initiated by the addition of [35S]GTPγS (typically 0.05-0.1 nM).

-

The mixture is incubated for 60-90 minutes at 30°C.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

Filters are washed with ice-cold buffer.

-

Bound radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that produces a half-maximal effect (EC50 for inhibition of basal binding) is determined from the concentration-response curve.

Forskolin-Stimulated cAMP Accumulation Assay

This assay assesses the effect of this compound on adenylyl cyclase activity.

-

Cells: CHO (Chinese Hamster Ovary) cells stably expressing the human CB2 receptor are commonly used.

-

Reagents:

-

Forskolin (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Procedure:

-

Cells are plated in a multi-well plate and allowed to adhere.

-

The cells are pre-incubated with IBMX (typically 0.5 mM) for 15-30 minutes.

-

Varying concentrations of this compound are added to the cells.

-

Forskolin (typically 1-10 µM) is added to stimulate adenylyl cyclase.

-

The cells are incubated for 15-30 minutes at room temperature or 37°C.

-

The reaction is stopped by cell lysis.

-

The intracellular cAMP concentration is determined using a suitable detection kit.

-

-

Data Analysis: The effect of this compound on forskolin-stimulated cAMP levels is quantified. An inverse agonist will enhance the forskolin-induced cAMP accumulation.

Leukocyte Migration Assay (Transwell Assay)

This assay evaluates the functional consequence of this compound's action on immune cell migration.

-

Cells: A suitable leukocyte cell line (e.g., BaF3 cells expressing the CB2 receptor) or primary immune cells.

-

Apparatus: Transwell inserts (e.g., 5 µm pore size) placed in a multi-well plate.

-

Chemoattractant: A known chemoattractant for the cells being used, such as the endocannabinoid 2-arachidonoylglycerol (2-AG) or a chemokine.

-

Procedure:

-

The chemoattractant is placed in the lower chamber of the multi-well plate.

-

The leukocyte cell suspension, pre-treated with varying concentrations of this compound, is added to the upper chamber (the Transwell insert).

-

The plate is incubated for a period of time (e.g., 3-4 hours) at 37°C to allow for cell migration.

-

The non-migrated cells in the upper chamber are removed.

-

The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting using a hemocytometer, a plate reader-based assay (e.g., using a fluorescent dye), or flow cytometry.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the chemoattractant-induced cell migration (IC50) is determined.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the CB2 receptor in various physiological and pathological processes. Its characterization as a potent and selective CB2 inverse agonist highlights a distinct mechanism of action within the cannabinoid signaling system. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of modulating the endocannabinoid system through CB2 receptor inverse agonism. Future research focusing on the downstream effects of this compound, particularly on the MAPK/ERK pathway, will provide a more complete understanding of its cellular and physiological consequences.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Mild Traumatic Brain Injury Produces Neuron Loss That Can Be Rescued by Modulating Microglial Activation Using a CB2 Receptor Inverse Agonist [frontiersin.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research-collection.ethz.ch [research-collection.ethz.ch]

The Structural-Activity Relationship of SCH-336 Analogs: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of analogs of SCH-336, a potent and selective cannabinoid receptor 2 (CB2) agonist. Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of novel therapeutic agents targeting the CB2 receptor for a variety of pathological conditions, including inflammatory, neurodegenerative, and pain-related disorders. This document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways to facilitate further research and development in this area.

Core Concepts in the Structural-Activity Relationship of CB2 Agonists

While a comprehensive library of SCH-336 analogs with corresponding biological data is not publicly available, the structural-activity relationships can be inferred from extensive research on other classes of N-aryl carboxamide CB2 agonists. These studies reveal several key pharmacophoric features that govern the potency and selectivity of these compounds.

A crucial element for high CB2 receptor affinity and agonist activity is the presence of an N-aryl carboxamide core. Modifications to various regions of this scaffold have been shown to significantly impact biological activity. For instance, in a series of N-alkylidenearylcarboxamides, structural alterations led to compounds with high affinity for the human CB2 receptor and excellent oral bioavailability.[1] One of the most potent compounds in this series, with a CB2 IC50 of 1.2 nM, demonstrated a high selectivity of 1600-fold over the CB1 receptor.[1]

Similarly, research on 1,8-naphthyridin-2(1H)-one-3-carboxamides has shown that substituents on the naphthyridine scaffold are critical determinants of functional activity. The introduction of substituents at the C-6 position can switch the compound's activity from agonistic to antagonistic or inverse agonistic.[2] Furthermore, replacing a sulfonamide functionality and reversing the carboxamide bond in a series of sulfamoyl benzamides led to the discovery of potent and selective N-(3-(morpholinomethyl)-phenyl)-amides as CB2 agonists.[3] One such analog displayed robust activity in a rodent model of postoperative pain.[3]

These findings underscore the importance of systematic modifications around a core scaffold to fine-tune the pharmacological profile of CB2 receptor ligands. The data strongly suggest that the potency and selectivity of SCH-336 analogs can be modulated by strategic chemical modifications.

Quantitative Data Summary

The following table summarizes the quantitative data for SCH-336 and representative analogs from structurally related N-aryl carboxamide series of CB2 agonists. This data provides a comparative view of the potency and selectivity of these compounds.

| Compound | Target | Assay | Value | Selectivity (CB1/CB2) |

| SCH-336 | human CB2 | Ki | 1.8 nM | 100-fold |

| human CB2 | EC50 | 2 nM | ||

| human CB1 | EC50 | 200 nM | ||

| BaF3/CB2 cells | IC50 (migration) | 34 nM | ||

| Analog 4-27 (N-alkylidenearylcarboxamide) | human CB2 | IC50 | 1.2 nM | 1600-fold |

| Analog 31 (N-(3-(morpholinomethyl)-phenyl)-amide) | human CB2 | Ki | 2.7 nM | 190-fold |

| Analog A1 (1,8-naphthyridin-2(1H)-one-3-carboxamide) | human CB2 | EC50 (cAMP) | 28.0 nM | |

| Analog 14 (1,8-naphthyridin-2(1H)-one-3-carboxamide) | human CB2 | EC50 (cAMP) | 20.6 nM |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of SCH-336 and its analogs.

CB2 Receptor Binding Assay ([³⁵S]GTPγS)

This functional assay measures the activation of G-proteins coupled to the CB2 receptor upon agonist binding.

Materials:

-

Membranes from cells expressing the human CB2 receptor

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog)

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4

-

GDP

-

Test compounds (SCH-336 analogs)

-

Scintillation counter

Procedure:

-

Incubate the cell membranes with the test compounds and GDP in the assay buffer for a predetermined time at 30°C.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate for 60 minutes at 30°C to allow for the binding of the radioligand to activated G-proteins.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data is analyzed to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) for each compound.[4][5][6][7]

Cell Migration Assay (Boyden Chamber)

This assay assesses the ability of CB2 receptor agonists to inhibit the migration of immune cells, a key function of CB2 receptor activation.

Materials:

-

BaF3/CB2 cells (or other suitable immune cell line expressing CB2)

-

Boyden chamber apparatus with a porous membrane

-

Chemoattractant (e.g., 2-arachidonoylglycerol)

-

Culture medium

-

Test compounds (SCH-336 analogs)

-

Staining solution (e.g., DAPI or Crystal Violet)

-

Microscope

Procedure:

-

Coat the lower side of the porous membrane with an appropriate extracellular matrix protein if necessary.

-

Place the chemoattractant in the lower chamber of the Boyden apparatus.

-

Pre-incubate the BaF3/CB2 cells with various concentrations of the test compounds.

-

Add the pre-incubated cells to the upper chamber of the Boyden apparatus.

-

Incubate the chamber for a sufficient time (e.g., 4 hours) at 37°C to allow cell migration.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view using a microscope.

-

Calculate the percentage of inhibition of migration for each compound concentration to determine the IC50 value.[8][9][10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by CB2 receptor agonists and the general workflow of the experimental protocols.

References

- 1. N-Alkylidenearylcarboxamides as new potent and selective CB(2) cannabinoid receptor agonists with good oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of N-(3-(morpholinomethyl)-phenyl)-amides as potent and selective CB2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]